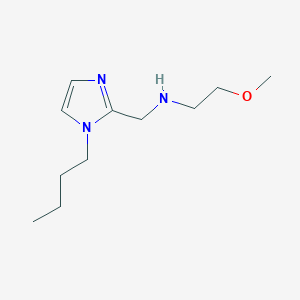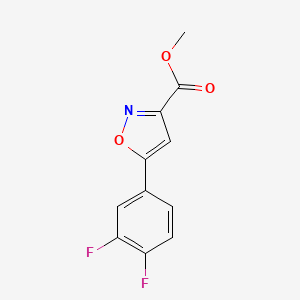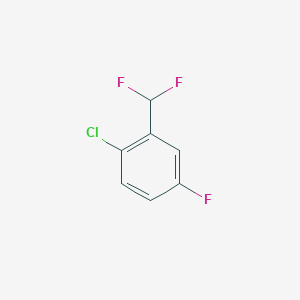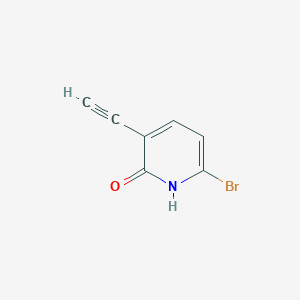
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is a chemical compound with a complex structure that includes an imidazole ring, a butyl group, and a methoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine typically involves the reaction of 1-butylimidazole with a suitable alkylating agent, followed by the introduction of the methoxyethylamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring or the methoxyethylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxyethylamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- (1-Butyl-1H-imidazol-2-yl)methanol
- (1-Butyl-1H-imidazol-2-yl)-acetic acid
- 1-(1-Butyl-1H-imidazol-2-ylmethyl)-piperazine
Uniqueness
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethylamine moiety differentiates it from other similar compounds, potentially offering enhanced reactivity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[(1-butylimidazol-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C11H21N3O/c1-3-4-7-14-8-5-13-11(14)10-12-6-9-15-2/h5,8,12H,3-4,6-7,9-10H2,1-2H3 |
InChI Key |
FSPTYPCSPFPQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1CNCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)




![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)





